ETHYL 4-[(2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE
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Overview
Description
ETHYL 4-[(2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thienyl group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step reactionsCommon reagents used in these reactions include ethyl bromide, thioacetic acid, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process often involves recrystallization and chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the thienyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction pathway and conditions .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The thienyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
Uniqueness
ETHYL 4-[(2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl benzoate moiety enhances its solubility and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-ethyl-5-(5-ethylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-4-17-11-15(12-29-17)19-23-24-21(25(19)5-2)30-13-18(26)22-16-9-7-14(8-10-16)20(27)28-6-3/h7-12H,4-6,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGFTCPQVXGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NN=C(N2CC)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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